4-(4-(diméthylamino)benzylamino)benzoate d'éthyle

Vue d'ensemble

Description

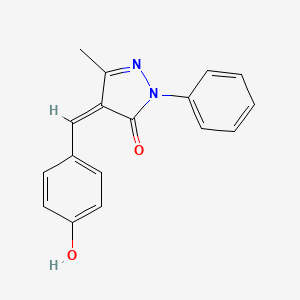

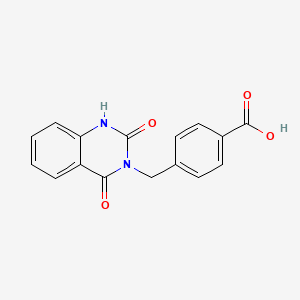

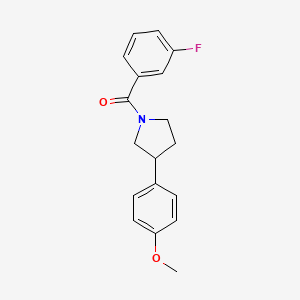

Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Hydrogels: Le 4-(4-(diméthylamino)benzylamino)benzoate d'éthyle a été incorporé dans des hydrogels conçus à partir de polyamidoamine (PAMAM) . Ces matériaux tridimensionnels réticulés peuvent absorber l'eau et stocker des molécules fonctionnelles. Les chercheurs ont exploré les dendrimères PAMAM pour la conception d'hydrogels multifonctionnels, permettant une libération contrôlée de médicaments et une administration ciblée .

- Nano-hydrogels: Les nano-hydrogels combinant des dendrimères, des hydrogels et des nanoparticules offrent des avantages pour la délivrance de médicaments. Le this compound contribue à la synthèse de ces nano-hydrogels, améliorant l'encapsulation et la libération des médicaments .

- Matériaux d'échafaudage: Les hydrogels contenant du this compound peuvent servir d'échafaudages pour l'ingénierie tissulaire. Leur biocompatibilité et leurs propriétés ajustables les rendent adaptés à la promotion de la croissance cellulaire et de la régénération tissulaire .

- Encapsulation cellulaire: Les chercheurs explorent ces hydrogels pour encapsuler des cellules, offrant un environnement favorable à la survie et à la différenciation des cellules dans les applications d'ingénierie tissulaire .

- Croissance cristalline: Le 4-aminobenzoate d'éthyle, un précurseur de notre composé, a un potentiel en tant que matériau électro-optique . Les chercheurs ont étudié sa croissance cristalline en vrac en utilisant des fours résistifs transparents, visant des applications dans les dispositifs photoniques .

- Études structurales: Comprendre le rôle des résidus d'acide sialique dans les protéines est crucial tant pour la science fondamentale que pour l'analyse antidopage. Les dérivés du this compound pourraient être pertinents dans de telles études .

- Sondes fluorescentes: Le groupe amino dans notre composé peut être fonctionnalisé pour créer des sondes fluorescentes. Ces sondes trouvent des applications dans l'imagerie cellulaire, le diagnostic et le suivi de processus biologiques spécifiques .

- Électrodes sélectives aux ions: Les dérivés du this compound peuvent servir d'ionophores dans les électrodes sélectives aux ions. Ces capteurs détectent des ions spécifiques dans la surveillance environnementale ou le diagnostic clinique .

Systèmes de délivrance de médicaments

Ingénierie tissulaire

Dispositifs photoniques et électro-optiques

Chimie analytique

Agents d'imagerie biomédicale

Capteurs chimiques

Mécanisme D'action

Target of Action

Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate is a hydrophilic polymer . It is primarily used as a photo-initiator, which means it absorbs light and initiates a chemical reaction . This compound has a strong estrogenic activity , suggesting that it may interact with estrogen receptors in the body.

Mode of Action

As a photo-initiator, it likely absorbs ultraviolet (uv) light and uses this energy to initiate a chemical reaction . The compound’s strong estrogenic activity suggests that it may bind to and activate estrogen receptors, leading to changes in gene expression and cellular function .

Biochemical Pathways

Given its estrogenic activity, it may influence pathways related to estrogen signaling . Estrogen signaling plays a crucial role in numerous biological processes, including reproductive function, bone health, cardiovascular health, and cognition.

Pharmacokinetics

As a hydrophilic compound , it is likely to be well-absorbed in the body and may have good bioavailability.

Result of Action

Its role as a photo-initiator suggests that it may cause chemical reactions when exposed to uv light . Its estrogenic activity suggests that it may influence gene expression and cellular function in cells that express estrogen receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate. For instance, the presence of UV light is necessary for its function as a photo-initiator . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect its stability and activity.

Analyse Biochimique

Biochemical Properties

It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring in the compound allows for resonance stabilization of the benzylic carbocation, which influences where substitutions occur .

Cellular Effects

It is known that the compound is used as a photoinitiator in cell encapsulation applications

Molecular Mechanism

It is known to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation

Propriétés

IUPAC Name |

ethyl 4-[[4-(dimethylamino)phenyl]methylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-22-18(21)15-7-9-16(10-8-15)19-13-14-5-11-17(12-6-14)20(2)3/h5-12,19H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRXJEDCOMKDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64261-07-0 | |

| Record name | ETHYL 4-(4-(DIMETHYLAMINO)BENZYLAMINO)BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)

![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)

![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)

![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)

![2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2496843.png)

![N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2496845.png)